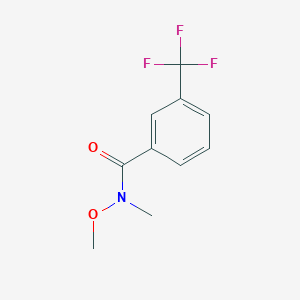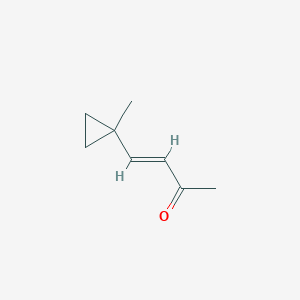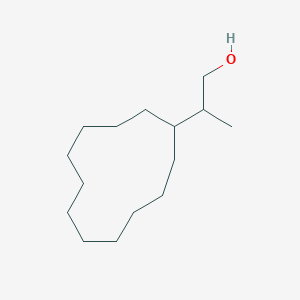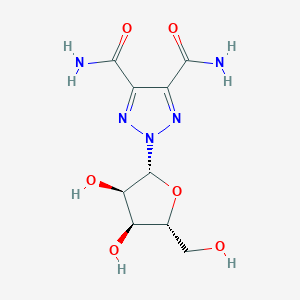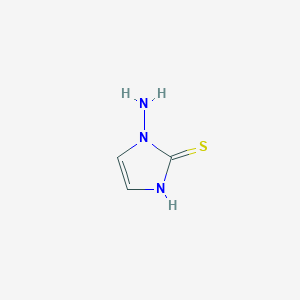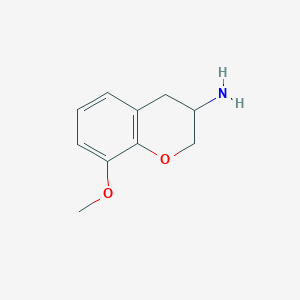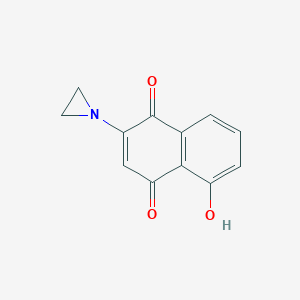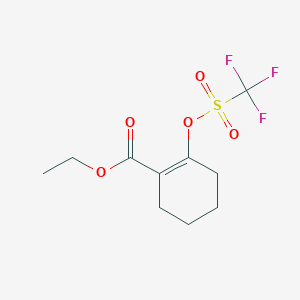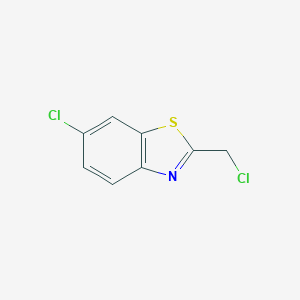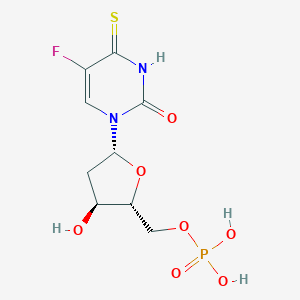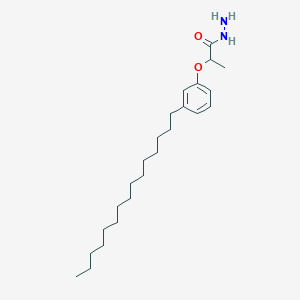
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide, also known as PP-Hydrazide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PP-Hydrazide is a hydrazide derivative of pentadecylphenol, a long-chain alkylphenol, and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide is not fully understood. However, studies suggest that Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide may inhibit the activity of enzymes involved in cancer cell growth and proliferation. Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide may also induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide has been shown to have biochemical and physiological effects on cancer cells. Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide inhibits the expression of proteins involved in cancer cell growth and proliferation, including cyclin D1 and Bcl-2. Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide also induces the expression of proteins involved in apoptosis, including caspase-3 and poly (ADP-ribose) polymerase (PARP).
Avantages Et Limitations Des Expériences En Laboratoire
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide has several advantages and limitations for lab experiments. One advantage is that Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide is a relatively stable compound and can be easily synthesized in the lab. However, Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide is a highly hydrophobic compound and may require special solvents for use in experiments. Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide may also have limited solubility in some solvents, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide. One direction is to investigate the potential of Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide as a therapeutic agent for cancer treatment. Further studies are needed to understand the mechanism of action of Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide and its potential toxicity in vivo. Another direction is to investigate the potential of Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide as a tool for studying the role of enzymes involved in cancer cell growth and proliferation. Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide may also have potential applications in other fields, such as materials science and nanotechnology.
Méthodes De Synthèse
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide can be synthesized using different methods, including the reaction of pentadecylphenol with hydrazine hydrate in the presence of glacial acetic acid, followed by the reaction with propanoic acid. Another method involves the reaction of pentadecylphenol with propanoic anhydride, followed by the reaction with hydrazine hydrate. The synthesis of Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide requires precise conditions and careful handling of the reagents to obtain a pure compound.
Applications De Recherche Scientifique
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide has been investigated for its anti-cancer properties. Studies have shown that Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
Numéro CAS |
111254-06-9 |
|---|---|
Nom du produit |
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide |
Formule moléculaire |
C24H42N2O2 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
2-(3-pentadecylphenoxy)propanehydrazide |
InChI |
InChI=1S/C24H42N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-18-16-19-23(20-22)28-21(2)24(27)26-25/h16,18-21H,3-15,17,25H2,1-2H3,(H,26,27) |
Clé InChI |
JMYGTOJHCGQUQQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)C(=O)NN |
SMILES canonique |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)C(=O)NN |
Synonymes |
2-(3-pentadecylphenoxy)propanehydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



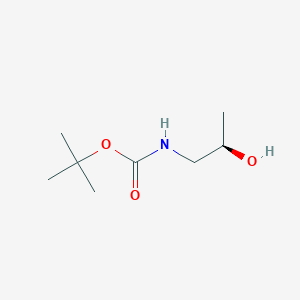
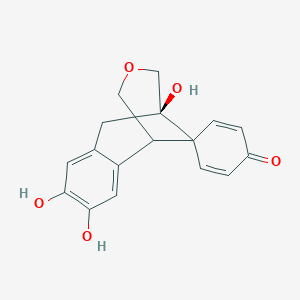
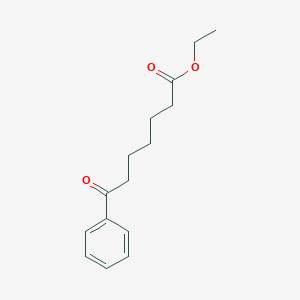
![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)
